![molecular formula C9H5ClO3 B14433481 1,4-Benzodioxine-2-carbonyl chloride CAS No. 77948-59-5](/img/structure/B14433481.png)
1,4-Benzodioxine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxine-2-carbonyl chloride is an organic compound with the molecular formula C9H5ClO3 It is a derivative of 1,4-benzodioxine, a heterocyclic compound containing a benzene ring fused with a dioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzodioxine-2-carbonyl chloride can be synthesized through various methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the C(3) position, followed by a reaction with an electrophile such as ethyl chloroformate . Another method involves the use of ring-closing metathesis to form the 1,4-benzodioxine ring system, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalysts and optimized reaction conditions. The use of enantioselective catalysts, such as the nitro-Grela catalyst, can enhance the yield and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxine-2-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and create complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A closely related compound with similar structural features but lacking the carbonyl chloride group.
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride: Another derivative with a methyl group at the 2-position.
Uniqueness
1,4-Benzodioxine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for diverse synthetic applications. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
77948-59-5 | |
Molekularformel |
C9H5ClO3 |
Molekulargewicht |
196.58 g/mol |
IUPAC-Name |
1,4-benzodioxine-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H |
InChI-Schlüssel |
MFWHQHDMODQVBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC=C(O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.